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Compound of Interest

Compound Name: 3-Bromo-4-isobutoxybenzonitrile

Cat. No.: B1373109

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 208665-95-6[1]

Introduction: A Versatile Intermediate in Modern
Medicinal Chemistry

3-Bromo-4-isobutoxybenzonitrile is a highly functionalized aromatic compound that has
garnered significant attention in the field of organic synthesis, particularly in the development of
novel pharmaceuticals. Its strategic combination of a reactive bromine atom, a versatile nitrile
group, and a lipophilic isobutoxy moiety makes it an invaluable building block for creating
complex molecular architectures. The bromine atom serves as a handle for a variety of cross-
coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom
bonds, while the nitrile group can be readily transformed into other functional groups such as
amines or carboxylic acids. This guide provides an in-depth exploration of the synthesis,
properties, and applications of 3-Bromo-4-isobutoxybenzonitrile, with a particular focus on its
pivotal role as a key intermediate in the synthesis of the anti-gout medication, Febuxostat.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Bromo-4-
isobutoxybenzonitrile is essential for its effective use in research and development. The table
below summarizes its key properties.
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Property Value Reference
CAS Number 208665-95-6 [1]
Molecular Formula C11H12BrNO [1]
Molecular Weight 254.12 g/mol [1]

Colorless to light yellow
Appearance _ [1]
crystals or solid

Melting Point 76-80 °C [1]
. . ~315-316 °C (Predicted: 319.4
Boiling Point [1]
+22.0°C)

Soluble in ethanol, ether,
N chloroform, and other organic
Solubility o [11[2]
solvents. Low solubility in

water.

Density 1.36 g/cm3 (Predicted) [1]

Synthesis of 3-Bromo-4-isobutoxybenzonitrile: A
Two-Step Approach

The most common and efficient synthesis of 3-Bromo-4-isobutoxybenzonitrile commences
with the commercially available 4-hydroxybenzonitrile. The process involves two key
transformations: a regioselective bromination followed by a Williamson ether synthesis.

Step 1: Regioselective Bromination Step 2: Williamson Ether Synthesis

Brz, I2, DMF, CH2Cl2

4-hydroxybenzonitrile 51010 °C, 10h; 3-bromo-4-hydroxybenzonitrile

1-bromo-2-methylpropane, K2COs, KI, PEG-400, Acetone
(reflux, 8h

3-bromo-4-hydroxybenzonitrile 3-Bromo-4-isobutoxybenzonitrile
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A two-step synthesis workflow for 3-Bromo-4-isobutoxybenzonitrile.

Step 1: Regioselective Bromination of 4-
Hydroxybenzonitrile

The initial step involves the electrophilic aromatic substitution of 4-hydroxybenzonitrile with
bromine. The regioselectivity of this reaction is crucial and is governed by the electronic effects
of the substituents on the aromatic ring. The hydroxyl group (-OH) is a strongly activating,
ortho, para-directing group due to its ability to donate electron density to the ring through
resonance. Conversely, the nitrile group (-CN) is a deactivating, meta-directing group due to its
electron-withdrawing nature. In this case, the powerful activating effect of the hydroxyl group
directs the incoming electrophile (bromine) to the positions ortho to it. Since the para position is
already occupied by the nitrile group, bromination occurs at one of the ortho positions, leading
to the formation of 3-bromo-4-hydroxybenzonitrile.

Electrophilic Aromatic Substitution (Bromination)

Br2

+ Br2 Arenium lon Intermediate -H* i
(Sigma Complex) 3-Bromo-4-hydroxybenzonitrile

4-Hydroxybenzonitrile
G J

Click to download full resolution via product page
Mechanism of the regioselective bromination of 4-hydroxybenzonitrile.

Experimental Protocol: Synthesis of 3-bromo-4-hydroxybenzonitrile[3]

o To a mixture of 4-hydroxybenzonitrile (2.95 g, 24.8 mmol), dichloromethane (5 mL), and N,N-
dimethylformamide (1 mL), add iodine (0.16 g, 1.3 mmol).

o With stirring, add bromine (7.50 g, 6.9 mmol) dropwise while maintaining the temperature
below 10 °C.
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e Maintain the reaction temperature for 10 hours.
¢ Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, pour the reaction mixture into a 16% sodium bisulfite solution (38 mL) and
stir for 30 minutes at room temperature.

« Filter the mixture and wash the filter cake with dichloromethane for 30 minutes with strong
stirring.

 Filter and dry the solid to obtain 3-bromo-4-hydroxybenzonitrile as a white solid (yield:
88.2%).

Step 2: Williamson Ether Synthesis

The second step is a classic Williamson ether synthesis, where the phenoxide ion of 3-bromo-
4-hydroxybenzonitrile acts as a nucleophile and displaces the bromide from 1-bromo-2-
methylpropane (isobutyl bromide) in an SN2 reaction. The use of a base, such as potassium
carbonate, is essential to deprotonate the weakly acidic phenolic hydroxyl group, thereby
generating the more nucleophilic phenoxide.

Williamson Ether Synthesis (SN2 Mechanism)

1-bromo-2-methylpropane

+ 1-bromo-2-methylpropane _ SN2 Transition State — B 3-Bromo-4-isobutoxybenzonitrile

3-bromo-4-oxidobenzonitrile anion

Click to download full resolution via product page

SN2 mechanism of the Williamson ether synthesis.

Experimental Protocol: Synthesis of 3-bromo-4-isobutoxybenzonitrile[3]
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e In aflask, stir a solution of 3-bromo-4-hydroxybenzonitrile (15.00 g, 75.8 mmol), anhydrous
potassium carbonate (41.0 g, 296.7 mmol), and acetone (120 mL) at room temperature for
30 minutes.

e Add potassium iodide (1.20 g, 7.2 mmol), PEG-400, and 1-bromo-2-methylpropane (15.53 g,
133.3 mmol) to the mixture.

o Reflux the reaction mixture for 8 hours, monitoring its progress by TLC.

o After completion, filter the hot mixture and concentrate two-thirds of the organic layer under
reduced pressure.

e Add the remaining reaction mixture to water with vigorous stirring to precipitate the product.

 Filter the mixture to yield 3-bromo-4-isobutoxybenzonitrile as a light yellow solid (yield:
89.3%).

Application in Drug Development: The Synthesis of
Febuxostat

A primary application of 3-Bromo-4-isobutoxybenzonitrile is its use as a key intermediate in
the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the
treatment of hyperuricemia and gout.[3] In this synthesis, the nitrile group of 3-Bromo-4-
isobutoxybenzonitrile is converted to a thioamide, which then undergoes cyclization to form
the thiazole ring of Febuxostat.

The subsequent step in the synthesis involves the thioamidation of 3-bromo-4-
isobutoxybenzonitrile.[3]

Experimental Protocol: Synthesis of 3-bromo-4-isobutoxybenzothioamide[3]

¢ To a solution of 3-bromo-4-isobutoxybenzonitrile (6.33 g, 24.92 mmol) in N,N-
dimethylformamide (75 mL), add anhydrous magnesium chloride (2.98 g, 31.25 mmol).

¢ Add sodium hydrosulfide (5.6 g, 100 mmol) in portions and stir the mixture at room
temperature for 10 hours.
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e Monitor the reaction by TLC.

e Upon completion, pour the solution into ice-water (300 mL) with vigorous stirring for 30
minutes.

 Filter the mixture to obtain the crude product.

o Recrystallize the crude product from anhydrous methanol and dry to yield 3-bromo-4-
isobutoxybenzothioamide as a light solid (yield: 62.5%).

This thioamide is then a precursor for the construction of the thiazole ring system present in
Febuxostat.

Safety and Handling

3-Bromo-4-isobutoxybenzonitrile is considered to be toxic to a certain extent.[1] Appropriate
safety precautions should be taken when handling this compound.

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, lab coat, and
safety glasses.[1]

e Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust
or vapors.[1] Avoid contact with skin and eyes.[1]

» First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and
seek medical attention.[1] If inhaled, move to fresh air. If swallowed, rinse mouth with water
and seek medical advice.

o Storage: Store in a cool, dry, and well-ventilated area away from heat sources and
incompatible materials such as strong oxidizing agents.[2] Keep the container tightly sealed.

[2]

For comprehensive safety information, it is recommended to consult a full Safety Data Sheet
(SDS) from the supplier.

Conclusion
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3-Bromo-4-isobutoxybenzonitrile is a strategically important intermediate with well-defined
synthetic pathways and significant applications in the pharmaceutical industry. Its value is
particularly evident in its role in the synthesis of Febuxostat, demonstrating the utility of its
unique combination of functional groups. The synthetic protocols outlined in this guide, based
on established literature, provide a solid foundation for researchers and drug development
professionals working with this versatile compound. A thorough understanding of its synthesis,
reactivity, and handling is paramount for its successful application in the discovery and
development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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